2,5-Dichlorobenzenesulfonamide
Overview
Description
2,5-Dichlorobenzenesulfonamide is a chemical compound with the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 . This compound belongs to the family of sulfonamides.
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzenesulfonamide is represented by the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 .Scientific Research Applications
Enzyme Inhibition and Antitumor Properties
2,5-Dichlorobenzenesulfonamide has shown potential in inhibiting various isoforms of the enzyme carbonic anhydrase, which is significant in medical research, particularly in cancer treatment. This compound has demonstrated effectiveness against both cytosolic and tumor-associated isoforms of this enzyme, indicating its potential in targeted cancer therapies. Notably, its efficacy against tumor-associated isoforms such as CA IX and XII makes it a promising candidate for further investigation in oncology research (Sławiński et al., 2014).
Tautomerism and Structural Studies
In the realm of chemistry, 2,5-Dichlorobenzenesulfonamide has been a subject of interest for understanding tautomerism - a concept crucial in understanding chemical reactions and properties. The compound's ability to exist in different tautomeric forms offers insights into intramolecular bonding and interactions, aiding in the design of more effective drugs and chemicals (Beuchet et al., 1999).
Radical Addition and Synthesis
This compound is also significant in synthetic chemistry, particularly in radical addition reactions. It facilitates the regioselective addition to alkenes, leading to the formation of useful derivatives. Such reactions are fundamental in synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Tsuritani et al., 2003).
Antimicrobial and Anti-HIV Activity
The incorporation of 2,5-Dichlorobenzenesulfonamide in synthesizing benzenesulfonamides has led to the development of compounds with notable antimicrobial and anti-HIV activities. This paves the way for new therapeutic agents in combating infectious diseases (Iqbal et al., 2006).
Neuropharmacology and Cognitive Enhancement
In neuropharmacology, derivatives of 2,5-Dichlorobenzenesulfonamide have been explored for their potential in enhancing cognitive functions. These studies are particularly relevant in the context of neurological disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Future Directions
properties
IUPAC Name |
2,5-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSKUILJUFIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285532 | |
Record name | 2,5-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzenesulfonamide | |
CAS RN |
7720-45-8 | |
Record name | 7720-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7720-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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